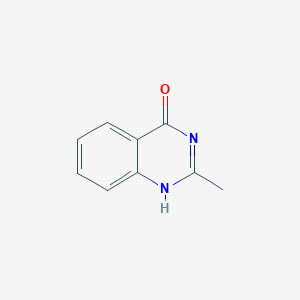

2-Methylchinazolin-4-ol

Übersicht

Beschreibung

2-Methyl-4(3H)-quinazolinone is a chemical compound that belongs to the quinazolinone family, a class of heterocyclic compounds. It is structurally related to methaqualone and has been studied for various biological activities, including anticonvulsant, hypolipidemic, central nervous system depressant, and cardiotonic activities .

Synthesis Analysis

The synthesis of 2-Methyl-4(3H)-quinazolinone derivatives has been achieved through various methods. One approach involves the cyclization of NO-1886 derivatives to produce novel quinazolines and 4(3H)-quinazolinones with hypolipidemic activity . Another method includes a one-pot three-component synthesis using isatoic anhydride, orthoesters, and amines in the presence of KAl(SO4)2·12H2O (Alum) under microwave irradiation and solvent-free conditions . Additionally, a green chemistry approach has been utilized to synthesize 2-Methyl-3-substituted-quinazolin-4(3H)-ones using deep eutectic solvents and microwaves .

Molecular Structure Analysis

The molecular structure of 2-Methyl-4(3H)-quinazolinone derivatives has been characterized using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and elemental analysis . These techniques help in confirming the substitution patterns and the overall molecular framework of the synthesized compounds.

Chemical Reactions Analysis

2-Methyl-4(3H)-quinazolinone and its derivatives undergo various chemical reactions. For instance, lithiation of 3-amino-2-methyl-4(3H)-quinazolinone has been performed, allowing for the introduction of different electrophiles to yield a variety of 2-substituted derivatives . Moreover, the reaction of 3-amino-4(3H)-quinazolinone with different reagents such as isocyanate, isothiocyanate, ethyl chloroacetate, and diethyl malonate has led to the formation of urea, thiourea, thiazole, and pyrimidine derivatives, respectively .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Methyl-4(3H)-quinazolinone derivatives are influenced by their substitution patterns. For example, the introduction of a 4-[(diethoxyphosphoryl)-methyl]phenyl group at the 2-position has been found to lower triglyceride and total cholesterol levels, indicating good absorption and hypolipidemic activity . The presence of halogen substituents, such as fluoromethyl groups, has been shown to enhance CNS depressant activities and reduce toxicities . Additionally, the cardiotonic activity of these compounds has been associated with their ability to inhibit cyclic nucleotide phosphodiesterase (PDE-III) .

Wissenschaftliche Forschungsanwendungen

Antivirale Forschung

2-Methylchinazolin-4-ol hat sich als potenzielles antivirales Mittel gegen durch das Influenzavirus A induzierte akute Lungenverletzung bei Mäusen erwiesen . Es wurde als ein wichtiger bioaktiver Bestandteil in traditionellen chinesischen Kräuterrezepturen identifiziert, die zur Behandlung von viraler Pneumonie eingesetzt werden. Die Verbindung zeigte in vitro antivirale Aktivität und milderte Lungenläsionen und Entzündungen bei infizierten Mäusen, was auf ihr Potenzial zur Behandlung von viraler Pneumonie hindeutet .

Enzyminhibition

Diese Verbindung ist ein potenter kompetitiver Inhibitor der Poly(ADP-Ribose)polymerase mit einem Ki von 1,1 μM und ein Inhibitor der Säugetier-Aspartat-Transcarbamylase (ATCase) mit 0,20 mM . Diese Eigenschaften machen es wertvoll für die Forschung zu Enzymmechanismen und für die Entwicklung therapeutischer Mittel, die auf diese Enzyme abzielen.

Pharmazeutische Entwicklung

In der pharmazeutischen Industrie wurden Derivate von 2-Methyl-4(3H)-chinazolinon synthetisiert und auf ihr antioxidatives Potenzial hin untersucht. Diese Derivate zeigten ein gutes Fängervermögen, vergleichbar mit Ascorbinsäure, die eine positive Kontrolle in antioxidativen Assays ist . Dies unterstreicht die Relevanz der Verbindung bei der Entwicklung neuer antioxidativer Medikamente.

Materialwissenschaft

2-Methyl-4(3H)-chinazolinon wird in der Materialwissenschaft zur Entwicklung von Photodetektoren und optischen Begrenzern verwendet. Seine nichtlineare Absorption und optische Begrenzungseigenschaften wurden untersucht und zeigen vielversprechend für Anwendungen im Laserschutz und in photonischen Bauelementen .

Umweltwissenschaften

Die Analoga der Verbindung waren Gegenstand von Umwelt-Risikobewertungen. Beispielsweise wurde 2-Methyl-4-chlorphenoxyessigsäure (MCPA), eine verwandte Verbindung, auf ihre Toxizität für nicht-Zielorganismen in aquatischen Pflanzen bewertet, was die Bedeutung des Verständnisses der Umweltbelastung durch solche Chemikalien hervorhebt .

Fortgeschrittene Oxidationsprozesse

In den Umweltwissenschaften werden fortgeschrittene Oxidationsprozesse (AOPs) zur Abbau organischer Verbindungen wie 2,4-Dichlorphenoxyessigsäure (2,4-D) verwendet, die strukturell dem 2-Methyl-4(3H)-chinazolinon ähnelt. Diese Studien sind entscheidend für die Wasseraufbereitung und die Reduzierung der Umweltverschmutzung .

Katalyse

2-Methyl-4(3H)-chinazolinon und seine Derivate werden aufgrund ihrer einzigartigen elektronischen Eigenschaften als Katalysatoren in verschiedenen chemischen Reaktionen untersucht. Sie sind besonders nützlich, um chemische Reaktionen zu erleichtern, Reaktionen zu beschleunigen und einen ultrasensitiven Nachweis in einem Bereich von Wellenlängen zu ermöglichen .

Arzneimittelsynthese

Die Verbindung dient als Grundstruktur bei der Synthese verschiedener Medikamente. Ihre Vielseitigkeit ermöglicht die Herstellung mehrerer Derivate mit potenziellen therapeutischen Anwendungen, wie z. B. Antimalaria-, Antibakterien- und entzündungshemmende Medikamente .

Wirkmechanismus

Target of Action

2-Methylquinazolin-4-ol, also known as 2-Methyl-4(3H)-quinazolinone, primarily targets two key enzymes: Poly (ADP-ribose) synthetase and mammalian aspartate transcarbamylase (ATCase) .

Poly (ADP-ribose) synthetase plays a crucial role in DNA repair and programmed cell death, while ATCase is a key enzyme in the pyrimidine biosynthetic pathway, catalyzing the first committed step in the biosynthesis of pyrimidine nucleotides .

Mode of Action

2-Methylquinazolin-4-ol acts as a competitive inhibitor of both Poly (ADP-ribose) synthetase and ATCase . This means that it competes with the natural substrates of these enzymes for binding to the active site, thereby reducing their activity .

Biochemical Pathways

By inhibiting Poly (ADP-ribose) synthetase, 2-Methylquinazolin-4-ol can affect the DNA repair process and influence cell survival. The inhibition of ATCase disrupts the pyrimidine biosynthetic pathway, which can impact nucleotide synthesis and, consequently, DNA and RNA synthesis .

Result of Action

The inhibition of Poly (ADP-ribose) synthetase and ATCase by 2-Methylquinazolin-4-ol can lead to disruptions in DNA repair and pyrimidine biosynthesis, respectively . These disruptions can have various molecular and cellular effects, potentially influencing cell survival and proliferation .

Zukünftige Richtungen

Given its potential antiviral activity against influenza A virus, 2-Methyl-4(3H)-quinazolinone is determined to be a main active component in certain extracts . Its potential as an effective treatment against viral pneumonia via the inhibition of virus replication suggests future research directions .

Eigenschaften

IUPAC Name |

2-methyl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6-10-8-5-3-2-4-7(8)9(12)11-6/h2-5H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIEYHAAMDAPVCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10170208 | |

| Record name | 2-Methyl-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1769-24-0 | |

| Record name | 2-Methyl-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1769-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4(3H)-quinazolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001769240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1769-24-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12005 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1769-24-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2757 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylquinazolin-4(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.627 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-4(3H)-QUINAZOLINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OH2A0NMA88 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

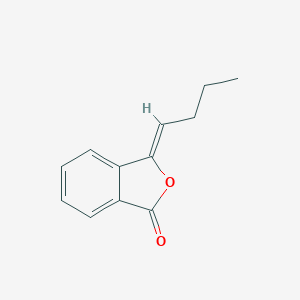

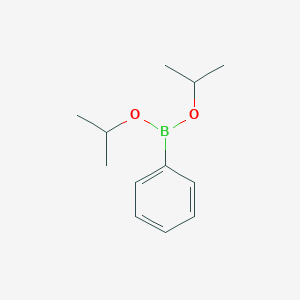

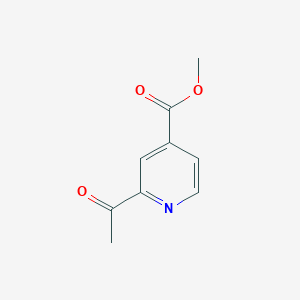

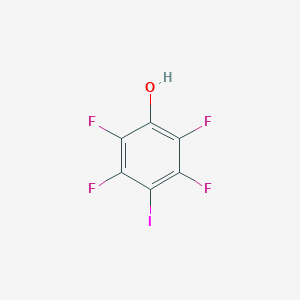

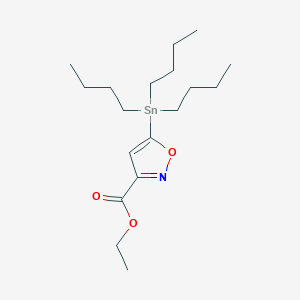

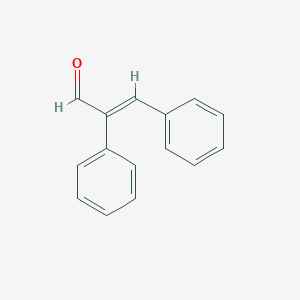

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6R)-6-[(1R,4E,7aR)-4-[(2Z)-2-[(5S)-5-[3-(4-azido-2-nitroanilino)propoxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B157616.png)